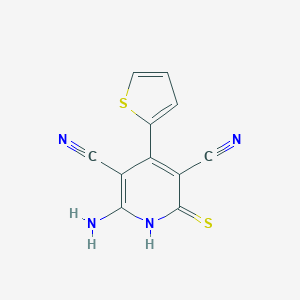
2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone, also known as CQH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CQH is a hydrazone derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair. Additionally, 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone may induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone can induce apoptosis in cancer cells, inhibit the replication of viruses, and act as an antimicrobial agent. Additionally, 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been shown to have anti-inflammatory properties and may have potential as a treatment for autoimmune diseases. However, further research is needed to fully understand the biochemical and physiological effects of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone.
Advantages and Limitations for Lab Experiments
2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone has several advantages for use in lab experiments, including its ability to induce apoptosis in cancer cells and inhibit the replication of viruses. However, 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Future Directions
There are several future directions for research on 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone, including its potential as a therapeutic agent for cancer and viral infections, as well as its ability to modulate the immune system. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone, as well as its potential for toxicity and side effects.
Synthesis Methods
2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been synthesized through a variety of methods, including the condensation of 2-chloro-6-methoxy-3-quinolinecarbaldehyde with 3-chloro-2-quinoxalinylhydrazine, as well as through the reaction of 2-chloro-6-methoxy-3-quinolinecarbaldehyde with 3-chloroquinoxaline-2-carbohydrazide. These methods have been optimized to produce high yields of 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone, which can then be purified for use in scientific research.
Scientific Research Applications
2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells. Studies have shown that 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone can induce apoptosis in cancer cells, which may make it a promising candidate for cancer therapy. Additionally, 2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been studied for its potential as an antimicrobial agent, as well as its ability to inhibit the replication of viruses such as HIV-1.
properties
Product Name |
2-Chloro-6-methoxy-3-quinolinecarbaldehyde (3-chloro-2-quinoxalinyl)hydrazone |
|---|---|
Molecular Formula |
C19H13Cl2N5O |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
3-chloro-N-[(E)-(2-chloro-6-methoxyquinolin-3-yl)methylideneamino]quinoxalin-2-amine |
InChI |
InChI=1S/C19H13Cl2N5O/c1-27-13-6-7-14-11(9-13)8-12(17(20)23-14)10-22-26-19-18(21)24-15-4-2-3-5-16(15)25-19/h2-10H,1H3,(H,25,26)/b22-10+ |
InChI Key |
GNHFMSDYUMUSFT-LSHDLFTRSA-N |
Isomeric SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC3=NC4=CC=CC=C4N=C3Cl |
SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC3=NC4=CC=CC=C4N=C3Cl |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC3=NC4=CC=CC=C4N=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304547.png)
![3-amino-2-benzoyl-4-(4-methoxyphenyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304548.png)
![N-(4-acetylphenyl)-3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304549.png)
![3-amino-N,4-bis(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304550.png)
![3-amino-4-(4-methoxyphenyl)-9-oxo-N-phenyl-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304552.png)
![ethyl 3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304553.png)
![methyl 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}propanoate](/img/structure/B304557.png)
![2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B304558.png)
![2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B304559.png)
![2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B304561.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
![Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
